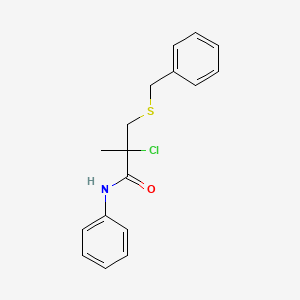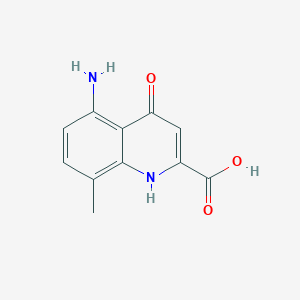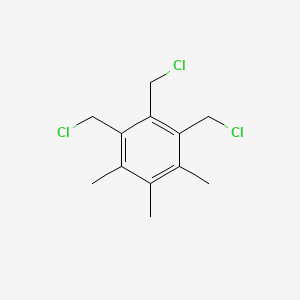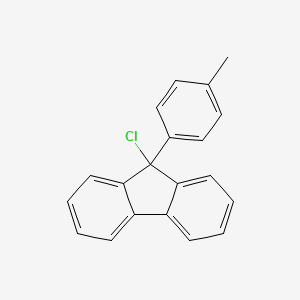
2-(Benzyloxy)-1-tert-butyl-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxy)-1-tert-butyl-3-methylbenzene is an organic compound that belongs to the class of benzyl ethers. It is characterized by a benzene ring substituted with a benzyloxy group, a tert-butyl group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-tert-butyl-3-methylbenzene can be achieved through several methods. One common approach involves the alkylation of 2-benzyloxypyridine with methyl triflate in the presence of alcohols and magnesium oxide. The reaction mixture is typically cooled to 0°C, treated with methyl triflate, and then allowed to warm to room temperature before being heated at 90°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of appropriate solvents and catalysts, can be applied to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzyloxy)-1-tert-butyl-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and Friedel-Crafts acylation, introduce substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, and various acids and bases for substitution reactions. The conditions typically involve heating and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylic position can lead to the formation of benzoic acids .
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)-1-tert-butyl-3-methylbenzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Benzyloxy)-1-tert-butyl-3-methylbenzene involves its reactivity at the benzylic position. The benzylic hydrogens are activated toward free radical attack, leading to various oxidation and substitution reactions . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(Benzyloxy)-1-tert-butyl-3-methylbenzene include:
2-Benzyloxyphenol: Used in the synthesis of hydroquinone derivatives and polypeptides.
1-(2-Benzyloxy-2-phenylethyl)-1,2,3-triazole: Exhibits antifungal activity.
2-Benzyloxypyridine: Used in the preparation of benzyl ethers and esters.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and applications compared to other benzyl ethers.
Eigenschaften
CAS-Nummer |
61248-66-6 |
|---|---|
Molekularformel |
C18H22O |
Molekulargewicht |
254.4 g/mol |
IUPAC-Name |
1-tert-butyl-3-methyl-2-phenylmethoxybenzene |
InChI |
InChI=1S/C18H22O/c1-14-9-8-12-16(18(2,3)4)17(14)19-13-15-10-6-5-7-11-15/h5-12H,13H2,1-4H3 |
InChI-Schlüssel |
OOMMCIYVGKIUMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(C)(C)C)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(1-Hydroxyethyl)-2-methyltetradecahydrophenanthren-1-yl]propan-1-ol](/img/structure/B14594102.png)
![1-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate](/img/structure/B14594124.png)
![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine]](/img/structure/B14594131.png)
![2,4-Quinazolinediamine, 6-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B14594132.png)
![1,1'-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione)](/img/structure/B14594140.png)


![2-[(Propan-2-yl)amino]phenyl propylcarbamate](/img/structure/B14594157.png)
![4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol](/img/structure/B14594161.png)
![Ethanethiol, 2,2'-[1,3-propanediylbis(methylimino)]bis-](/img/structure/B14594168.png)
![1-Methyl-3,5-diphenyl-4-[2-(phenylmethanesulfonyl)ethoxy]-1H-pyrazole](/img/structure/B14594175.png)



